molecular formula C20H21N3O2S B2415162 (E)-3-(4-phenylpiperazin-1-yl)-2-tosylacrylonitrile CAS No. 885186-30-1

(E)-3-(4-phenylpiperazin-1-yl)-2-tosylacrylonitrile

Cat. No. B2415162
CAS RN: 885186-30-1
M. Wt: 367.47
InChI Key: FIRFEZICMAFISK-CAPFRKAQSA-N
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Description

“(E)-3-(4-phenylpiperazin-1-yl)-2-tosylacrylonitrile” is a novel small molecule capable of inhibiting androgen receptor (AR) transcriptional activity (IC50=1 uM) and protein level in C4-2 prostate cancer cells . It has been found to inhibit the proliferation of AR-positive, but not AR-negative, prostate cancer cells in culture .


Synthesis Analysis

The synthesis of similar compounds has been achieved through the Mannich reaction, which results in aminoalkylation . This reaction requires a suitable carbonyl molecule, such as formaldehyde, and either a primary, secondary, or ammonia amine .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-(4-phenylpiperazin-1-yl)benzaldehyde, has a molecular formula of C17H18N2O and a molecular weight of 266.33762 .


Chemical Reactions Analysis

The Mannich reaction has been used to prepare similar compounds . In this reaction, phenylpiperazine reacts with formalin and pyrolcarbaldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 4-(4-phenylpiperazin-1-yl)benzaldehyde, include a molecular formula of C17H18N2O and a molecular weight of 266.33762 .

Scientific Research Applications

Antimycobacterial Activity

Compounds related to (E)-3-(4-phenylpiperazin-1-yl)-2-tosylacrylonitrile have been investigated for their antimycobacterial effects. For instance, phenylpiperazine derivatives have demonstrated inhibitory effects on Mycobacterium tuberculosis, with some compounds showing significant antimycobacterial activity at certain concentrations. Such studies highlight the potential of these compounds in developing treatments against tuberculosis (Foks et al., 2004), (Malinka & Świątek, 2004), (Patel et al., 2014).

Anticancer Activity

Research into this compound-related compounds has also extended into the field of cancer treatment. Some studies have explored the synthesis of derivatives with potential anticancer properties, particularly against prostate cancer cells. These investigations are crucial for developing new chemotherapeutic agents (Demirci & Demirbas, 2019).

Antitussive Properties

Compounds structurally similar to this compound have been synthesized and evaluated for their antitussive (cough suppressant) effects. These studies contribute to the development of new therapeutic agents for cough management (Tian, 2006).

Antimicrobial Studies

The antimicrobial potential of these compounds has been a subject of research as well. Studies have shown promising results in fighting bacterial strains such as Staphylococcus aureus and Candida albicans, indicating their potential as new antimicrobial agents (Ghabbour & Qabeel, 2016).

Synthesis and Chemical Properties

Research has also focused on the synthesis of new phenylpiperazine derivatives, studying their chemical properties and potential applications in various fields. This includes exploring electrochemical methods for synthesis, which can offer environmentally friendly and efficient production processes (Nematollahi & Amani, 2011).

Antioxidant and Analgesic Effects

Some derivatives have been evaluated for their antioxidant, analgesic (pain-relieving), and anti-inflammatory activities, offering insights into developing new therapeutic compounds for various conditions (Nayak et al., 2014).

Mechanism of Action

The compound inhibits the transcriptional activity of the androgen receptor (AR), which plays a crucial role in the growth and survival of prostate cancer cells .

properties

IUPAC Name

(E)-2-(4-methylphenyl)sulfonyl-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-17-7-9-19(10-8-17)26(24,25)20(15-21)16-22-11-13-23(14-12-22)18-5-3-2-4-6-18/h2-10,16H,11-14H2,1H3/b20-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRFEZICMAFISK-CAPFRKAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C3=CC=CC=C3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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